

5-Bromo-3,7-dimethyl-1H-indazole structure elucidation

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Compound of Interest

Compound Name: 5-Bromo-3,7-dimethyl-1H-indazole

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An In-Depth Technical Guide to the Structure Elucidation of **5-Bromo-3,7-dimethyl-1H-indazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, methodology-driven framework for the complete structure elucidation of the novel heterocyclic compound, **5-Bromo-3,7-dimethyl-1H-indazole**. Indazole derivatives are a cornerstone in medicinal chemistry, recognized for a wide array of pharmacological activities.[1][2] The precise determination of their substitution patterns is a critical step in drug discovery and development, as isomeric purity and structural integrity directly impact biological activity and safety profiles. This document moves beyond a simple listing of techniques, offering a logical workflow that integrates synthesis, purification, and advanced spectroscopic analysis. We will detail the causality behind experimental choices, present self-validating protocols, and provide the technical insights required to unambiguously confirm the molecular structure of the target compound, from initial mass determination to the final atomic connectivity map.

Introduction to the Indazole Scaffold

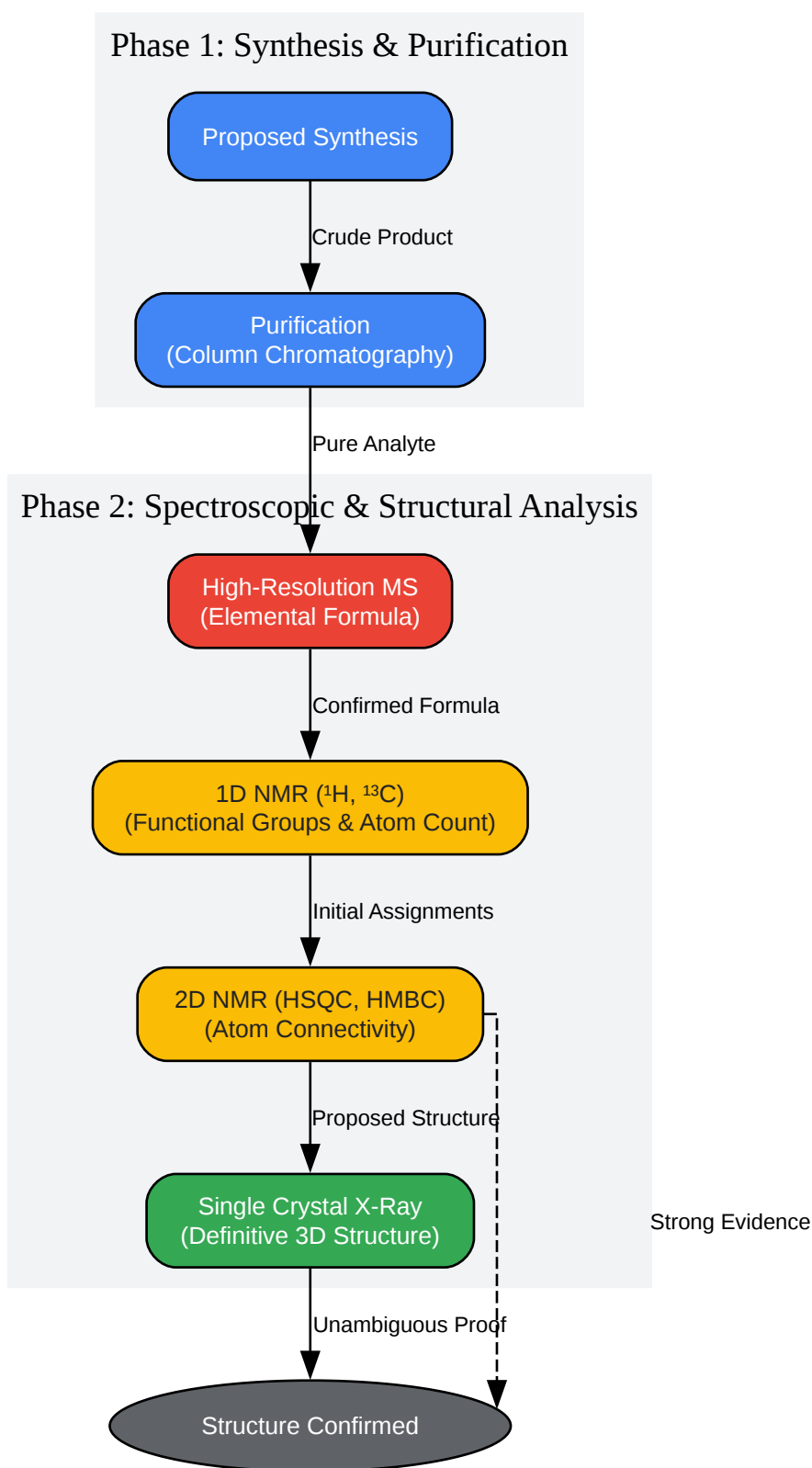
The indazole nucleus, a bicyclic aromatic system composed of fused benzene and pyrazole rings, is a privileged scaffold in modern pharmacology.[2] It exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being the more

thermodynamically stable.^{[1][2]} The versatility of the indazole ring allows for substitution at multiple positions, leading to a vast chemical space of derivatives with activities ranging from anti-tumor and anti-inflammatory to anti-HIV.^{[1][3]}

The specific molecule of interest, **5-Bromo-3,7-dimethyl-1H-indazole** (CAS No. 1031417-71-6), presents a unique elucidation challenge.^{[4][5]} The presence of multiple substituents on the benzene ring requires a robust and multi-faceted analytical approach to definitively assign their positions and rule out other potential isomers. This guide provides the necessary framework for such an undertaking.

The Elucidation Workflow: A Strategic Overview

The structural confirmation of a novel compound is a process of accumulating and correlating evidence from orthogonal analytical techniques. Each step provides a piece of the puzzle, and together they form a self-validating conclusion. Our strategy is designed to be efficient and definitive.



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Figure 1: A strategic workflow for the structure elucidation of **5-Bromo-3,7-dimethyl-1H-indazole**.

Synthesis and Purification

Rationale for Synthetic Approach

While various methods exist for indazole synthesis, a common and effective strategy involves the reaction of a substituted phenylhydrazine with an appropriate cyclization partner.[6] For the target molecule, a plausible route begins with 2-bromo-4,6-dimethylaniline, which can be converted to the corresponding hydrazine and subsequently cyclized.

Experimental Protocol: Synthesis

- **Diazotization:** To a stirred solution of 2-bromo-4,6-dimethylaniline (1.0 eq) in concentrated HCl at 0-5 °C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
- **Reduction:** The resulting diazonium salt solution is then slowly added to a pre-chilled solution of tin(II) chloride (3.0 eq) in concentrated HCl. The reaction is stirred for 2 hours, allowing it to warm to room temperature.
- **Hydrazine Formation:** The mixture is basified with a cold concentrated NaOH solution until strongly alkaline, and the resulting (2-bromo-4,6-dimethylphenyl)hydrazine is extracted with diethyl ether.
- **Indazole Cyclization:** The crude hydrazine is dissolved in acetic acid and treated with triethyl orthoformate. The mixture is heated to reflux for 4-6 hours. This step facilitates the cyclization and formation of the indazole ring.
- **Workup:** After cooling, the reaction mixture is poured into ice water and neutralized with sodium bicarbonate. The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous sodium sulfate.

Experimental Protocol: Purification

The crude product is purified via flash column chromatography on silica gel.

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
- Rationale: This gradient allows for the separation of the desired product from non-polar starting materials and more polar impurities. The purity of the collected fractions should be monitored by thin-layer chromatography (TLC).

Mass Spectrometry: Confirming the Foundation

The first step in characterizing the purified compound is to confirm its molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

Causality of Technique Selection

HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the determination of a unique elemental composition. For **5-Bromo-3,7-dimethyl-1H-indazole** ($C_9H_9BrN_2$), the presence of bromine is a key diagnostic feature. Bromine has two major isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 natural abundance.^[7] This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by ~2 Da (the M and M+2 peaks), providing definitive evidence for the presence of a single bromine atom.^[7]

Experimental Protocol: HRMS Analysis

- Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent such as acetonitrile or methanol.
- Instrumentation: Use an ESI-Q-TOF (Electrospray Ionization Quadrupole Time-of-Flight) mass spectrometer. ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion $[M+H]^+$.
- Acquisition Parameters:
 - Ionization Mode: Positive Ion Electrospray (ESI+).
 - Mass Range: Scan from m/z 100 to 500.

- Capillary Voltage: ~3.5 kV.
- Data Acquisition: Acquire in high-resolution mode (>10,000 FWHM).

Expected Data and Interpretation

The HRMS data will provide the exact mass of the protonated molecule, confirming the elemental formula.

Ion Formula	Isotope	Calculated Exact Mass (m/z)	Expected Relative Intensity
$[\text{C}_9\text{H}_9^{79}\text{BrN}_2 + \text{H}]^+$	M	225.0025	100%
$[\text{C}_9\text{H}_9^{81}\text{BrN}_2 + \text{H}]^+$	M+2	227.0005	~98%

Table 1: Predicted HRMS data for **5-Bromo-3,7-dimethyl-1H-indazole**, highlighting the characteristic bromine isotopic pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Structure

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of a molecule. A combination of 1D (^1H , ^{13}C) and 2D (HSQC, HMBC) experiments is required for an unambiguous assignment.^{[1][8]}

^1H NMR Spectroscopy: Proton Environment Analysis

^1H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

- Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Acquisition: Record the spectrum on a 400 MHz or higher spectrometer.

Expected Spectrum and Interpretation:

- **Aromatic Protons:** The indazole core has two aromatic protons. Due to the substitution pattern, we expect to see two distinct signals in the aromatic region (~7.0-8.0 ppm). These would likely appear as singlets or very narrowly split doublets (meta-coupling), given their separation.
- **Methyl Protons:** Two sharp singlets are expected for the two methyl groups (C3-CH₃ and C7-CH₃), likely in the ~2.3-2.7 ppm range.
- **Indazole NH Proton:** A broad singlet for the N-H proton, typically downfield (>10 ppm), which may exchange with D₂O.^[9]

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

¹³C NMR reveals the number of chemically distinct carbon environments. The chemical shift is sensitive to the electronic environment, with electronegative atoms like bromine causing a downfield shift on the directly attached carbon.^{[10][11]}

Experimental Protocol:

- **Sample Preparation:** Use the same sample as for ¹H NMR.
- **Acquisition:** Record a proton-decoupled ¹³C spectrum.

Expected Spectrum and Interpretation:

- **Total Signals:** Nine distinct carbon signals are expected.
- **Quaternary Carbons:** Five signals for the non-protonated carbons (C3, C3a, C5, C7, C7a). The C5 carbon directly attached to the bromine will be identifiable by its chemical shift and potentially a lower intensity.
- **Methine Carbons:** Two signals for the aromatic C-H carbons (C4, C6).
- **Methyl Carbons:** Two signals for the methyl carbons, typically upfield (~10-25 ppm).

2D NMR: Connecting the Pieces

2D NMR is essential for establishing the final connectivity.

1. HSQC (Heteronuclear Single Quantum Coherence):

- Purpose: This experiment correlates each proton with the carbon atom it is directly attached to.^[12] It definitively links the proton signals to their corresponding carbon signals.
- Expected Correlations: It will show cross-peaks connecting the aromatic proton signals to their respective aromatic carbon signals and the methyl proton singlets to their methyl carbon signals.

2. HMBC (Heteronuclear Multiple Bond Correlation):

- Purpose: This is the key experiment for mapping the overall structure. It shows correlations between protons and carbons that are two or three bonds away.^[13] This allows us to connect the individual spin systems.
- Causality: By observing which protons correlate to which quaternary carbons, we can piece the molecular puzzle together. For instance, the protons of the C7-methyl group should show a correlation to C7, C7a, and C6. The protons of the C3-methyl group should show correlations to C3 and C3a. The aromatic proton at C4 should correlate to C3a, C5, and C6. These key correlations are diagnostic for the proposed structure.

Figure 2: Key expected HMBC correlations for **5-Bromo-3,7-dimethyl-1H-indazole**.

Summary of Expected NMR Data

Position	¹ H Shift (ppm)	¹³ C Shift (ppm)	Key HMBC Correlations from Protons
3	-	~142	From 3-CH ₃
3-CH ₃	~2.5 (s, 3H)	~12	C3, C3a
3a	-	~123	From 3-CH ₃ , H4
4	~7.3 (s, 1H)	~121	C3a, C5, C6
5	-	~115	From H4, H6
6	~7.1 (s, 1H)	~129	C4, C5, C7, C7a
7	-	~120	From 7-CH ₃ , H6
7-CH ₃	~2.6 (s, 3H)	~16	C6, C7, C7a
7a	-	~140	From 7-CH ₃ , H6
1-NH	~13.0 (br s)	-	-

Table 2: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Note: Chemical shifts are estimates and will vary based on solvent and conditions.

X-ray Crystallography: The Unambiguous Confirmation

While the combination of HRMS and comprehensive NMR analysis provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.^{[14][15]} It determines the precise three-dimensional arrangement of atoms in the solid state, confirming not only the connectivity but also bond lengths and angles.^[14]

Experimental Protocol: Crystallography

- **Crystal Growth:** High-quality single crystals are required. This is often the most challenging step. Techniques such as slow evaporation of a saturated solution (e.g., in ethanol/hexane), or vapor diffusion should be attempted.^[14]

- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with monochromatic X-rays. Diffraction data are collected as the crystal is rotated.^[14]
- **Structure Solution and Refinement:** The diffraction pattern is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an electron density map, from which atomic positions are determined and refined to yield the final structure.^[14]

The resulting crystallographic data would provide a definitive 3D model of the molecule, confirming the placement of the bromine atom at C5 and the methyl groups at C3 and C7, thereby completing the elucidation process.

Conclusion

The structural elucidation of **5-Bromo-3,7-dimethyl-1H-indazole** is a systematic process that relies on the synergistic application of modern analytical techniques. The workflow begins with a targeted synthesis and rigorous purification. High-resolution mass spectrometry provides the foundational confirmation of the elemental formula, with the bromine isotopic pattern serving as a crucial diagnostic marker. The core of the elucidation is built upon a suite of NMR experiments; ¹H and ¹³C NMR provide an inventory of atomic environments, while 2D HSQC and HMBC experiments meticulously map the connectivity between atoms, allowing for the confident assembly of the molecular structure. Finally, single-crystal X-ray crystallography serves as the gold standard for absolute confirmation. By following this multi-faceted and self-validating approach, researchers can achieve an unambiguous and definitive structural assignment, a critical milestone for any further investigation in drug development.

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